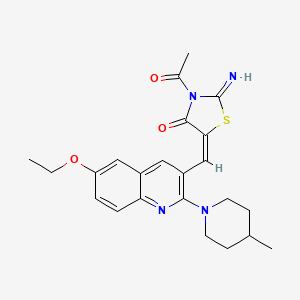
1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of Pittsburgh and has since been widely used in scientific research.
Mecanismo De Acción
MPEP acts as a negative allosteric modulator of 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic transmission and plasticity in the central nervous system. By binding to a specific site on the receptor, MPEP reduces the activity of this compound and thereby modulates various downstream signaling pathways.
Biochemical and Physiological Effects
MPEP has been shown to modulate various biochemical and physiological processes in the brain, including synaptic plasticity, neuronal excitability, and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPEP in lab experiments is its high selectivity and potency as an 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone antagonist. This allows researchers to specifically target the this compound receptor and study its role in various physiological and pathological conditions. However, one limitation of using MPEP is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for research involving MPEP. One area of interest is the development of more potent and selective 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone antagonists that can be used in clinical settings. Another area of interest is the study of the role of this compound in various neurological disorders and the potential therapeutic applications of this compound antagonists in these conditions. Additionally, further research is needed to better understand the downstream signaling pathways affected by this compound modulation and how these pathways can be targeted for therapeutic benefit.
Métodos De Síntesis
MPEP can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride to form 1-(4-methylpiperidin-1-yl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-(morpholinosulfonyl)phenol to form MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively used in scientific research to study the role of 1-(4-methylpiperidin-1-yl)-2-(4-(morpholinosulfonyl)phenoxy)ethanone in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-15-6-8-19(9-7-15)18(21)14-25-16-2-4-17(5-3-16)26(22,23)20-10-12-24-13-11-20/h2-5,15H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPJUAZZXCMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
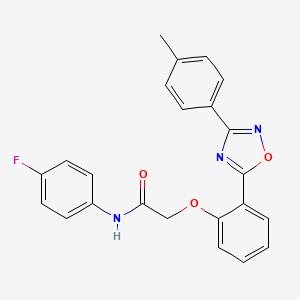
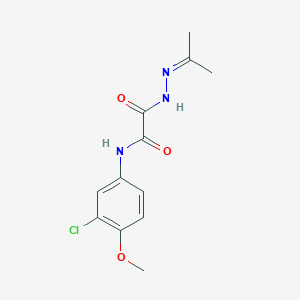
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)
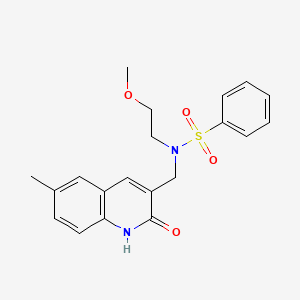
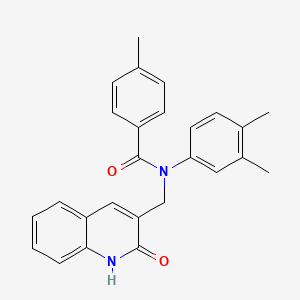
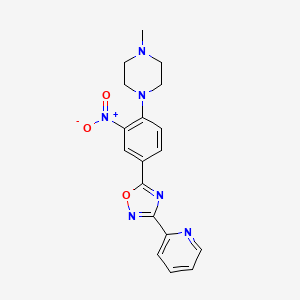
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7703192.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)
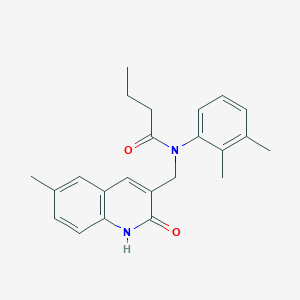

![methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
